molecular formula C17H16IN3OS B11062952 3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11062952
M. Wt: 437.3 g/mol
InChI Key: WVQHRRHLJPQOBZ-UHFFFAOYSA-N
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Description

3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family This compound is characterized by its unique structure, which includes an amino group, an iodophenyl group, and a trimethylthieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions

    Formation of Thienopyridine Core: The synthesis begins with the cyclization of appropriate precursors to form the thienopyridine ring. This step often involves the use of sulfur-containing reagents and catalysts under controlled temperature and pressure conditions.

    Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the thienopyridine intermediate.

    Iodination: The iodophenyl group is introduced via electrophilic substitution reactions, typically using iodine or iodinating agents in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the iodophenyl group. This iodine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties, making this compound particularly interesting for specific applications.

Properties

Molecular Formula

C17H16IN3OS

Molecular Weight

437.3 g/mol

IUPAC Name

3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H16IN3OS/c1-8-9(2)13-14(19)15(23-17(13)20-10(8)3)16(22)21-12-7-5-4-6-11(12)18/h4-7H,19H2,1-3H3,(H,21,22)

InChI Key

WVQHRRHLJPQOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC=CC=C3I)C

Origin of Product

United States

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